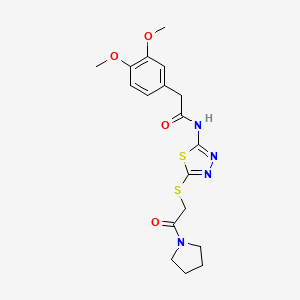
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate, also known as Boc-pyr-OCH3, is a chemical compound that belongs to the family of pyrrolidine derivatives. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is its relatively low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the use of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in scientific research. One potential application is in the synthesis of new anticancer agents that target specific enzymes or proteins in cancer cells. Another potential application is in the development of new antibiotics that can overcome antibiotic resistance in bacteria. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate could be used in the development of new materials with specific properties, such as biodegradability or conductivity. Overall, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has great potential for use in a wide range of scientific research applications.
Méthodes De Synthèse
The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate can be achieved through several methods, including the reaction of tert-butyl N-(2-chloro-2-oxoethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been extensively used in scientific research as a building block for the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been used in the synthesis of pyrrolidinone derivatives that exhibit antitumor activity. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
IUPAC Name |
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKRQHSGADMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

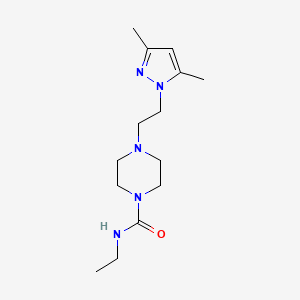
![N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2509921.png)
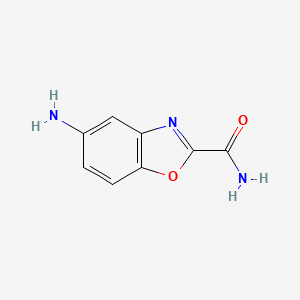
![2-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2509926.png)
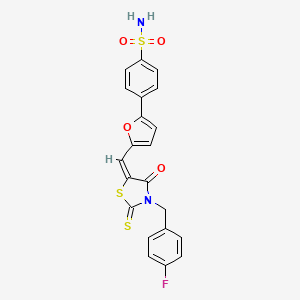
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)
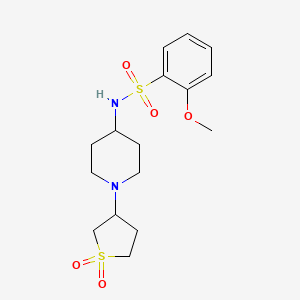
![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
